
2-Phenylethanimidamide hydrochloride
Vue d'ensemble
Description
2-Phenylethanimidamide hydrochloride is an organic compound with the chemical formula C8H11ClN2This compound has been found to have therapeutic effects on various disorders, including neuropathic pain, anxiety, depression, and addiction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenylethanimidamide hydrochloride can be synthesized through the reaction of phenylacetonitrile with hydrogen chloride in an anhydrous ether solution. The reaction involves the following steps:
- Dissolve phenylacetonitrile (0.1 mol) in 80 mL of anhydrous ether.
- Add anhydrous methanol (4.8 mL, 0.12 mol) to the solution.
- Pass dry hydrogen chloride gas through the solution while maintaining the temperature in an ice-salt bath.
- Continue stirring at room temperature for 6 hours.
- Concentrate the solution under reduced pressure to obtain a white solid.
- Add 3 mol/L ammonia methanol solution (100 mL) to the solid and stir overnight at room temperature.
- Concentrate the solution under reduced pressure and wash the solid with ethyl acetate.
- Filter and dry the white solid to obtain this compound with a yield of 95.6% .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with stringent control over reaction parameters and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3), amines, and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as phenylacetic acid.
Reduction: Reduced derivatives such as phenylethylamine.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Phenylethanimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Studied for its role in cellular signaling and neurotransmission.
Medicine: Investigated for its therapeutic potential in treating neuropathic pain, anxiety, depression, and addiction.
Industry: Used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 2-Phenylethanimidamide hydrochloride involves its interaction with various molecular targets and pathways. It acts as an agonist at imidazoline receptors and modulates the activity of nitric oxide synthase (NOS). The compound also influences the release of neurotransmitters such as serotonin, norepinephrine, and dopamine, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Phenylethanimidamide hydrochloride can be compared with other similar compounds, such as:
2-Hydroxy-2-phenylethanimidamide hydrochloride: Similar structure but with a hydroxyl group, leading to different chemical properties and applications.
Phenylethylamine: A simpler structure without the amidine group, used as a stimulant and in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific interactions with imidazoline receptors and its therapeutic potential in treating a range of disorders.
Propriétés
IUPAC Name |
2-phenylethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSBLGBWNYUPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2498-46-6 | |
| Record name | 2-phenylethanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


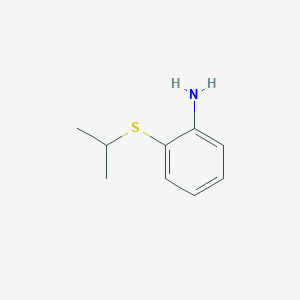
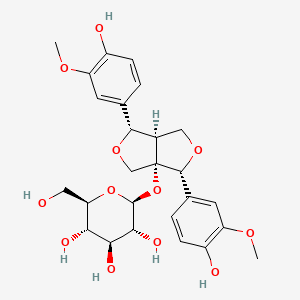
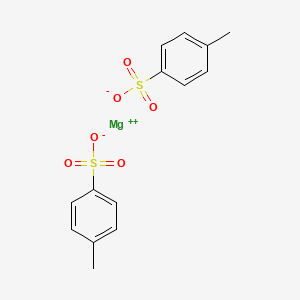

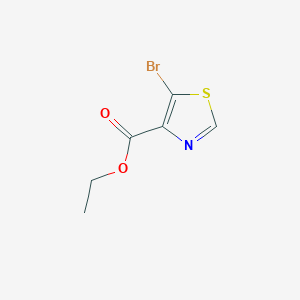


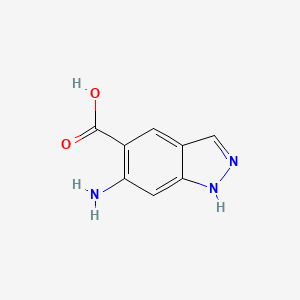


![7-[4-(Diethylamino)-2-ethoxyphenyl]-7-(2-methyl-1-octyl-1h-indol-3-yl)furo[3,4-b]pyridin-5(7h)-one](/img/structure/B1631751.png)

